Cas no 2225136-81-0 (3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol)

3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol
- EN300-1717155
- 2225136-81-0
-
- Inchi: 1S/C10H12F3NO/c1-14-9(7-15,10(11,12)13)8-5-3-2-4-6-8/h2-6,14-15H,7H2,1H3
- InChI Key: PQHYSYXTCAZCGK-UHFFFAOYSA-N
- SMILES: FC(C(CO)(C1C=CC=CC=1)NC)(F)F
Computed Properties
- Exact Mass: 219.08709849g/mol
- Monoisotopic Mass: 219.08709849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.3Ų
- XLogP3: 1.6
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1717155-10.0g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 10g |
$2269.0 | 2023-06-04 | ||
Enamine | EN300-1717155-5.0g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 5g |
$1530.0 | 2023-06-04 | ||
Enamine | EN300-1717155-0.5g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 0.5g |
$507.0 | 2023-09-20 | ||
Enamine | EN300-1717155-0.25g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 0.25g |
$485.0 | 2023-09-20 | ||
Enamine | EN300-1717155-0.1g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 0.1g |
$464.0 | 2023-09-20 | ||
Enamine | EN300-1717155-1g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 1g |
$528.0 | 2023-09-20 | ||
Enamine | EN300-1717155-1.0g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 1g |
$528.0 | 2023-06-04 | ||
Enamine | EN300-1717155-0.05g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 0.05g |
$443.0 | 2023-09-20 | ||
Enamine | EN300-1717155-2.5g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 2.5g |
$1034.0 | 2023-09-20 | ||
Enamine | EN300-1717155-5g |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol |
2225136-81-0 | 5g |
$1530.0 | 2023-09-20 |
3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol Related Literature
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
Additional information on 3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol
Comprehensive Guide to 3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol (CAS No. 2225136-81-0)
3,3,3-Trifluoro-2-(methylamino)-2-phenylpropan-1-ol (CAS No. 2225136-81-0) is a fluorinated organic compound with a unique structure that combines a phenyl ring, a trifluoromethyl group, and an amino alcohol moiety. This compound has garnered significant interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both trifluoromethyl and methylamino groups enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery.
The chemical properties of 3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol include a molecular formula of C10H12F3NO and a molecular weight of 219.20 g/mol. Its structure features a chiral center at the carbon bearing the hydroxyl and methylamino groups, which is crucial for its stereoselective applications. Researchers often explore its enantiomeric purity for asymmetric synthesis, particularly in the development of fluoro-pharmaceuticals, a trending topic in medicinal chemistry due to the increasing demand for fluorine-containing drugs.
One of the most searched questions about this compound is: "What are the applications of 3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol in drug development?" The answer lies in its role as a precursor for fluoro-amine derivatives, which are pivotal in designing enzyme inhibitors and receptor modulators. For instance, its trifluoromethyl group is known to improve the bioavailability of drug candidates, a hot topic in AI-driven drug discovery platforms. Additionally, its phenyl ring allows for π-π stacking interactions, enhancing binding affinity in target proteins.
Another trending discussion revolves around the synthetic routes for CAS 2225136-81-0. Common methods include the nucleophilic substitution of trifluoromethyl ketones with methylamine, followed by reduction. Recent advancements in green chemistry have also explored catalytic asymmetric hydrogenation to achieve high enantioselectivity, addressing the growing demand for sustainable synthesis in the chemical industry.
From a market perspective, the demand for 3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol is rising due to its utility in high-value agrochemicals, such as herbicides and fungicides. Its fluorine content contributes to the durability and efficacy of these products, aligning with the global push for eco-friendly pest control solutions. Analysts highlight its potential in crop protection formulations, especially in regions with stringent environmental regulations.
Safety and handling of CAS 2225136-81-0 are frequently searched topics. While not classified as hazardous, standard laboratory precautions—such as wearing gloves and eye protection—are recommended. Proper storage in a cool, dry place under inert atmosphere ensures stability, a critical consideration for industrial-scale applications.
In summary, 3,3,3-trifluoro-2-(methylamino)-2-phenylpropan-1-ol is a versatile compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and compatibility with modern synthetic methodologies make it a focal point for researchers exploring fluorine chemistry and chiral synthesis. As the industry shifts toward sustainable and efficient chemical processes, this compound is poised to play a pivotal role in next-generation bioactive molecules.
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